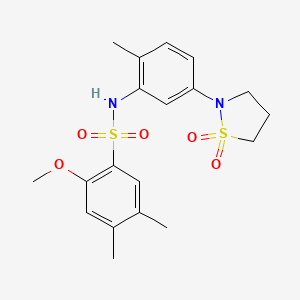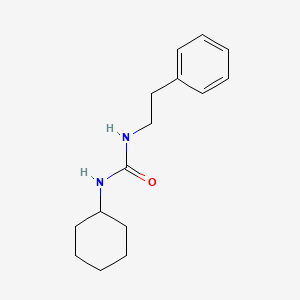![molecular formula C22H15NO3 B2613332 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid CAS No. 15255-67-1](/img/structure/B2613332.png)
4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is an organic compound. It is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents . It can be used as a catalyst and ligand in the laboratory, and can be used in the catalytic addition, alkylation, and arylation of organic synthesis reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C22H15NO3 . Its molecular weight is 341.36 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that indole derivatives have been used in a variety of reactions due to their broad range of chemical and biological properties .Physical and Chemical Properties Analysis
“this compound” is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Antibacterial Activity : Research on benzoxazine analogues and benzothiazine derivatives highlights the ongoing effort to synthesize compounds with potent antibacterial properties. For instance, derivatives of benzoxazine and benzothiazine have been synthesized and evaluated for their antibacterial activity against a variety of bacterial strains, demonstrating significant potential in addressing microbial resistance (Kadian, Maste, & Bhat, 2012; Kalekar, Bhat, & Koli, 2011). These studies underline the critical role of chemical synthesis in the development of new antibacterial agents.
Anticonvulsant Activity : A series of thiazolidinonyl 2-oxo/thiobarbituric acids were synthesized and evaluated for their anticonvulsant activity. Compounds in this series showed promising results compared to standard anticonvulsant drugs, marking them as potential candidates for further development in anticonvulsant therapy (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).
Functional Polymer Modification : Research on the modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds showcases the application of these compounds in creating materials with enhanced properties. These modified hydrogels exhibit increased swelling behavior and thermal stability, indicating their suitability for medical applications due to their promising antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Photocatalytic Applications : The development of photocatalysts for the decarboxylative arylation of α-amino acids showcases the potential of these compounds in facilitating chemical transformations under mild conditions. This research highlights the role of novel photocatalysts in organic synthesis, enabling the preparation of benzylic amines and ethers from readily available materials (Chen, Lu, & Wang, 2019).
Safety and Hazards
“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is generally safe under normal use conditions. As an organic compound, it may cause irritation and allergic reactions in humans . During use, appropriate protective measures should be taken, such as wearing gloves, wearing protective clothing, and maintaining a well-ventilated working environment .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid”, being structurally similar to indole derivatives, may also hold promise for future research and development in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
4-[(3-oxo-2-phenylinden-1-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)23-16-12-10-15(11-13-16)22(25)26/h1-13,23H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHCVKKCVRJMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

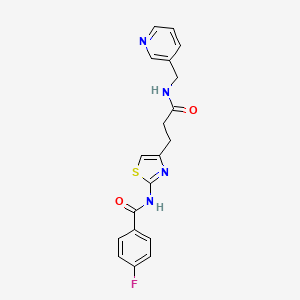
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2613254.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613255.png)
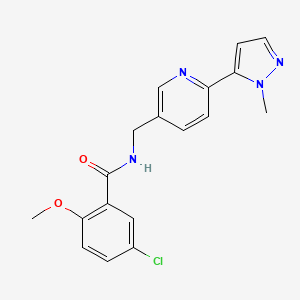
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2613261.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613262.png)
![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)
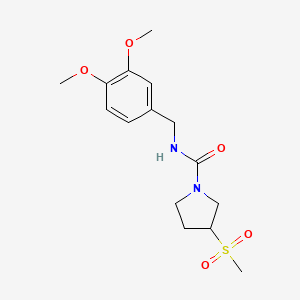
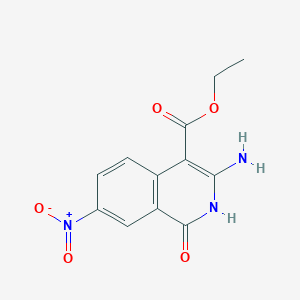
![N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide](/img/structure/B2613266.png)
